N~1~-[1-(1-Adamantyl)propyl]-3-(3-nitro-1H-pyrazol-1-YL)propanamide
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Overview
Description
N~1~-[1-(1-Adamantyl)propyl]-3-(3-nitro-1H-pyrazol-1-YL)propanamide is a synthetic organic compound that features a unique adamantyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(1-Adamantyl)propyl]-3-(3-nitro-1H-pyrazol-1-YL)propanamide typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Pyrazole Ring Formation: The pyrazole ring is synthesized by reacting a hydrazine derivative with a 1,3-diketone under acidic conditions.
Coupling Reaction: The adamantyl group and the pyrazole ring are coupled through a nucleophilic substitution reaction, where the adamantyl group is attached to the pyrazole ring via a propyl linker.
Nitration: The final step involves the nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of N1-[1-(1-Adamantyl)propyl]-3-(3-nitro-1H-pyrazol-1-YL)propanamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(1-Adamantyl)propyl]-3-(3-nitro-1H-pyrazol-1-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl group or the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[1-(1-Adamantyl)propyl]-3-(3-nitro-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.
Biological Studies: The compound is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N1-[1-(1-Adamantyl)propyl]-3-(3-nitro-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, leading to altered cellular responses such as apoptosis or cell proliferation.
Comparison with Similar Compounds
N~1~-[1-(1-Adamantyl)propyl]-3-(3-nitro-1H-pyrazol-1-YL)propanamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: N1-(1-Adamantyl)-3-chloropropanamide, N1-(1-Adamantyl)-3-bromopropanamide.
Uniqueness: The presence of both the adamantyl group and the nitro-pyrazole moiety makes this compound unique, providing a combination of stability and reactivity that is not commonly found in other compounds.
Properties
Molecular Formula |
C19H28N4O3 |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-3-(3-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C19H28N4O3/c1-2-16(19-10-13-7-14(11-19)9-15(8-13)12-19)20-18(24)4-6-22-5-3-17(21-22)23(25)26/h3,5,13-16H,2,4,6-12H2,1H3,(H,20,24) |
InChI Key |
ZLNBJCHZJMLDHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCN4C=CC(=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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